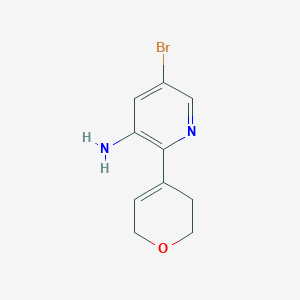
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine: is a chemical compound that belongs to the class of pyridinamine derivatives This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a 3,6-dihydro-2H-pyran-4-yl group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine typically involves the reaction of 5-bromo-2-chloro-4-iodopyridine with appropriate reagents under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and copper(I) iodide (CuI) as a catalyst. The reaction mixture is heated to 100°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to isolate the pure compound from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyridine ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of the compound.
Aplicaciones Científicas De Investigación
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A compound with similar structural features but different functional groups.
5-Bromo-2-chloro-4-iodopyridine: A precursor in the synthesis of 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine.
6-(3,6-dihydro-2H-pyran-4-yl)pyridin-2-amine: A compound with a similar pyridine ring but different substituents.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a 3,6-dihydro-2H-pyran-4-yl group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H11BrN2O |
|---|---|
Peso molecular |
255.11 g/mol |
Nombre IUPAC |
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H11BrN2O/c11-8-5-9(12)10(13-6-8)7-1-3-14-4-2-7/h1,5-6H,2-4,12H2 |
Clave InChI |
OUBKWDIZBRFMMJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC=C1C2=C(C=C(C=N2)Br)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













